molecular formula C13H15NO4 B3849788 2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol

2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No. B3849788
M. Wt: 249.26 g/mol
InChI Key: FGYWDDIVKAGSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol, also known as ITP, is a compound with potential therapeutic applications. It is a natural product with a unique chemical structure that has attracted the attention of researchers in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol is not yet fully understood. However, it is believed to act by modulating various signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer development and progression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation, and inhibit viral replication. It has also been shown to have antioxidant properties, which may help to protect cells from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol for lab experiments is its unique chemical structure, which makes it a useful tool for studying various signaling pathways involved in cancer and other diseases. However, its synthesis can be challenging, and it may not be readily available for all researchers.

Future Directions

There are several potential future directions for research involving 2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol. These include:
1. Further investigation of its mechanism of action and potential targets for drug development.
2. Development of new synthetic methods for the production of this compound.
3. Exploration of its potential therapeutic applications in other diseases, such as autoimmune disorders.
4. Investigation of its potential use as a diagnostic tool for cancer.
5. Development of new derivatives of this compound with enhanced pharmacological properties.
In conclusion, this compound is a unique natural product with potential therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-indol-1-yloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-10-7-18-13(12(17)11(10)16)14-6-5-8-3-1-2-4-9(8)14/h1-6,10-13,15-17H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYWDDIVKAGSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)N2C=CC3=CC=CC=C32)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 2
2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 3
2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 4
2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 5
2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 6
2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol

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